molecular formula C19H17N9O5S2 B1663582 Cefozopran CAS No. 113359-04-9

Cefozopran

Cat. No.: B1663582
CAS No.: 113359-04-9
M. Wt: 515.5 g/mol
InChI Key: QDUIJCOKQCCXQY-UHFFFAOYSA-N
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Description

Cefozopran is a fourth-generation cephalosporin . It is a parenteral cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria .


Synthesis Analysis

This compound can be synthesized using GCLE (7-phenylethyl amide-3-chloromethyl-3-cephem-4-carboxylic p-methoxybenzyl methyl) as a raw material .


Molecular Structure Analysis

The molecular formula of this compound is C19H17N9O5S2 . The average mass is 515.526 Da and the monoisotopic mass is 515.079407 Da .


Chemical Reactions Analysis

The degradation kinetic profile of solid-state this compound hydrochloride was found to obey first-order reaction where the rate of drug degradation reaction depends on the concentration of the drug .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C19H17N9O5S2 and a molecular weight of 515.52 g/mol . The physical and chemical properties of this compound hydrochloride are not fully available .

Scientific Research Applications

1. Therapeutic Effectiveness in Experimental Infections

Cefozopran has shown promising results in treating experimental infections in mice, particularly in respiratory, urinary tract, and soft tissue infections caused by a variety of gram-positive and gram-negative bacteria. It was found to be more effective than cefpiramide and comparable to ceftazidime and cefpirome in these studies (Iizawa et al., 1993).

2. Clinical Application in Pediatrics

This compound has been used in pediatric patients for various infections including pneumonia, bronchitis, skin and soft tissue infections. Clinical studies indicate a high rate of effectiveness and overall bacterial eradication. It's typically administered via intravenous drip infusion in doses adjusted for children's body weight (Morita et al., 1994).

3. Pharmacokinetics in Healthy Volunteers

Studies on the pharmacokinetics of this compound in healthy volunteers have shown that its maximum plasma concentration and area under the plasma concentration–time curve increased in a dose-proportional manner. The drug is mainly excreted via the kidneys with no significant accumulation observed, indicating good tolerance and safety profiles (Wu et al., 2015).

4. Use in Treating Febrile Neutropenia in Pediatric Cancer Patients

This compound has been compared with cefepime for empirical monotherapy in pediatric cancer patients with febrile neutropenia. These studies suggest its potential as an effective and safe treatment option in this specific group, although more extensive studies are needed to fully establish its role (Sarashina et al., 2014).

5. Application in Hematological Malignancies

This compound has been used as initial antibacterial therapy in patients with hematological malignancies. It was found to be effective in a significant percentage of these patients, including those with a low granulocyte count, indicating its potential utility in managing infections associated with these conditions (Sasai et al., 1998).

Safety and Hazards

When handling Cefozopran, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Mechanism of Action

Target of Action

Cefozopran, a fourth-generation cephalosporin , primarily targets bacterial cell walls, specifically the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .

Mode of Action

Like all beta-lactam antibiotics, this compound binds to the PBPs, inhibiting the third and last stage of bacterial cell wall synthesis . This disruption in cell wall synthesis leads to bacterial cell death, thereby exerting its antibacterial effect .

Biochemical Pathways

This interference leads to the weakening of the cell wall, causing osmotic imbalance and eventually cell lysis and death .

Pharmacokinetics

This compound exhibits dose-proportional pharmacokinetics, with maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) increasing proportionally with dose . The mean half-life in plasma ranges from 1.20 to 2.80 hours . This compound is primarily excreted unchanged via the kidneys, with no significant accumulation observed with multiple doses . The renal excretion rate varies from 65.99 to 73.33% .

Result of Action

The primary result of this compound’s action is the death of bacterial cells due to the disruption of cell wall synthesis . This makes this compound effective against a broad spectrum of Gram-positive and Gram-negative bacteria .

Action Environment

Environmental factors such as temperature and humidity can influence the stability of this compound . Additionally, the presence of impurities can affect the specific optical rotation of this compound, potentially influencing its efficacy . Furthermore, the release of this compound in the environment, particularly in soil-water ecosystems, can have significant impacts on human health and the environment .

Properties

IUPAC Name

7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N9O5S2/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUIJCOKQCCXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N9O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113359-04-9
Record name Imidazo[1,2-b]pyridazinium, 1-[[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Cefozopran exert its antibacterial effect?

A1: this compound, a fourth-generation cephalosporin antibiotic, acts by disrupting the synthesis of peptidoglycans in bacterial cell walls. Specifically, it binds to penicillin-binding proteins (PBPs), particularly PBP 5, in Enterococcus faecalis. This binding inhibits the transpeptidation reaction, ultimately leading to bacterial cell death [].

Q2: What is the molecular formula and weight of this compound hydrochloride?

A2: this compound hydrochloride has the molecular formula C20H20ClN9O7S2 • HCl and a molecular weight of 624.51 g/mol [].

Q3: What spectroscopic data is available for this compound hydrochloride?

A3: Researchers have used various spectroscopic techniques to characterize this compound hydrochloride, including elemental analysis (EA), nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) [].

Q4: How stable is this compound hydrochloride in different conditions?

A4: this compound hydrochloride degrades in aqueous solutions, with degradation rate influenced by pH. It is most stable at slightly acidic and neutral pH and less stable in alkaline conditions []. In the solid state, its degradation follows first-order kinetics, affected by temperature and relative humidity [].

Q5: What strategies can be employed to improve the stability of this compound hydrochloride formulations?

A5: Researchers are exploring the use of different this compound hydrochloride forms, including hydrates and solvates, to enhance stability. For instance, the development of a this compound hydrochloride isopropanol solvate has shown promise in improving stability [].

Q6: What analytical methods are employed to quantify this compound in biological samples?

A6: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying this compound in human plasma and urine []. The method involves a simple protein precipitation step for plasma samples and external standard calibration for quantification [].

Q7: How is the quality of this compound hydrochloride ensured during development and manufacturing?

A7: Strict quality control measures are implemented throughout the development and manufacturing process of this compound hydrochloride, ensuring consistent quality, safety, and efficacy. These measures involve adherence to established pharmacopeia standards, rigorous testing of raw materials and finished products, and monitoring of critical quality attributes [, ].

Q8: What is the pharmacokinetic profile of this compound in humans?

A8: Following intravenous administration, this compound exhibits linear pharmacokinetics in healthy volunteers []. It distributes rapidly, with a half-life ranging from 1.97 to 2.44 hours, and is primarily eliminated through the urinary pathway [].

Q9: How does body weight influence this compound pharmacokinetics in pediatric patients?

A9: Body weight is a significant covariate for this compound pharmacokinetics in pediatric patients []. A two-compartment model incorporating body weight was developed to describe the drug's pharmacokinetic behavior in this population [].

Q10: What is the relationship between this compound pharmacokinetics and its pharmacodynamics?

A10: Monte Carlo simulations, based on population pharmacokinetic data and minimum inhibitory concentrations (MICs), have been used to optimize the dosage and frequency of this compound administration []. The aim is to achieve a time above MIC of 70% or higher for effective bacterial killing [, ].

Q11: What is the efficacy of this compound in treating infections caused by common bacterial pathogens?

A11: this compound demonstrates potent activity against a broad range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Streptococcus pneumoniae, Haemophilus influenzae, and Pseudomonas aeruginosa [, ]. Clinical studies have demonstrated its efficacy in treating respiratory tract infections, urinary tract infections, and other bacterial infections [, , , , ].

Q12: Are there any animal models used to study the efficacy of this compound?

A12: A murine model of hematogenous pneumococcal meningitis has been developed and utilized to assess the therapeutic efficacy of this compound []. This model allows researchers to investigate the drug's ability to penetrate the cerebrospinal fluid and its effectiveness in treating this serious infection [].

Q13: Are there any known mechanisms of resistance to this compound?

A13: Resistance to this compound can arise through various mechanisms, including the production of beta-lactamases, alterations in PBPs, and reduced outer membrane permeability [, ]. Specifically, overproduction of outer membrane proteins like OprM and OprJ in Pseudomonas aeruginosa has been linked to resistance against this compound and other antibiotics [].

Q14: Is there cross-resistance between this compound and other antibiotics?

A14: Cross-resistance between this compound and other beta-lactam antibiotics, such as ceftazidime and cefepime, can occur, particularly in non-glucose fermentative bacteria []. This cross-resistance highlights the importance of monitoring resistance patterns and exploring alternative treatment options when necessary [].

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